molecular formula C9H25NNaO8P2 B12460407 Hydrate ibandronate sodium

Hydrate ibandronate sodium

Cat. No.: B12460407
M. Wt: 360.23 g/mol
InChI Key: XEBZHSHAWYDRRB-UHFFFAOYSA-N
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Description

Hydrate ibandronate sodium, also known as sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate hydrate, is a nitrogen-containing bisphosphonate. It is primarily used as an anti-resorptive medication for the treatment of osteoporosis and other bone-related diseases. This compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrate ibandronate sodium involves the reaction of 1-hydroxy-3-(methylpentylamino)propane-1,1-diphosphonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the dissolution of the diphosphonic acid in water, addition of sodium hydroxide, and subsequent crystallization. The product is then purified and dried to obtain the final hydrate form .

Chemical Reactions Analysis

Types of Reactions

Hydrate ibandronate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products .

Scientific Research Applications

Hydrate ibandronate sodium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hydrate ibandronate sodium involves its high affinity for hydroxyapatite, a component of the bone mineral matrix. Upon binding to hydroxyapatite, it inhibits osteoclast-mediated bone resorption. This inhibition occurs through the disruption of the osteoclast cytoskeleton and induction of apoptosis (programmed cell death) in osteoclasts. The compound also affects the mevalonate pathway, which is crucial for osteoclast function .

Comparison with Similar Compounds

Hydrate ibandronate sodium is compared with other bisphosphonates such as:

Uniqueness

This compound is unique due to its specific molecular structure, which provides a balance between potency and safety. Its once-monthly dosing regimen offers convenience compared to other bisphosphonates that require more frequent administration .

List of Similar Compounds

Properties

Molecular Formula

C9H25NNaO8P2

Molecular Weight

360.23 g/mol

InChI

InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2

InChI Key

XEBZHSHAWYDRRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na]

Origin of Product

United States

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